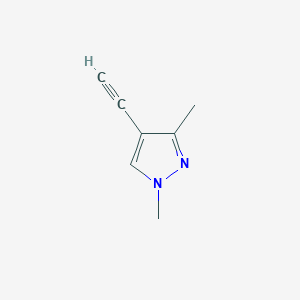

![molecular formula C10H8N2O3 B1280066 2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-9-羧酸 CAS No. 57073-56-0](/img/structure/B1280066.png)

2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-9-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

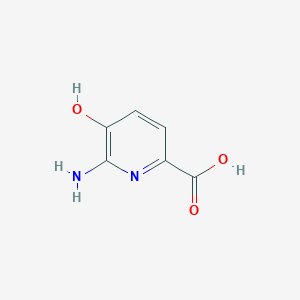

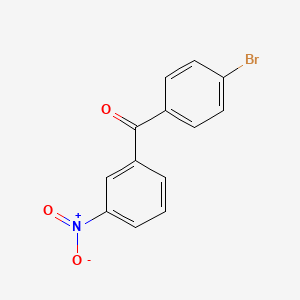

The compound 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a heterocyclic scaffold that is part of a broader class of pyrido[1,2-a]pyrimidines. These compounds are of significant interest due to their potential biological activities, including analgesic and antiviral properties. The core structure consists of fused pyridine and pyrimidine rings with various substituents that can be modified to optimize biological properties.

Synthesis Analysis

The synthesis of related heterocyclic scaffolds has been described in several studies. For instance, an efficient synthesis of methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is reported, highlighting the versatility of the synthesis in introducing different substituents on the pyrido-fused ring . Another study details the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which involves the reaction of benzylamines with ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . These methods provide a foundation for the synthesis of the specific compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a closely related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, was determined, revealing two conjugated aromatic rings that are almost coplanar . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,2-a]pyrimidine derivatives has been explored in various contexts. The methylation of the pyridine moiety has been studied as a means to enhance analgesic properties . Additionally, the Combes-type reaction has been used to generate a library of fused pyridine-4-carboxylic acids, demonstrating the compounds' ability to undergo combinatorial transformations . These reactions are indicative of the potential versatility of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of covalent hydrates and the degree of hydration have been measured for pyrimidine-5-carboxylic acid derivatives, which can provide insights into the solubility and stability of these compounds . The interaction with DNA has also been studied, with findings suggesting that certain derivatives may interact with DNA via groove binding, which is mediated by hydrogen bonds . These properties are essential for the development of pharmaceutical applications.

科学研究应用

化学改性以获得生物学特性

已经探索了像 2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-9-羧酸这样的分子中的吡啶部分的化学改性,以优化其生物学特性。合成了研究靶标,通过改变吡啶并[1,2-a]嘧啶核的吡啶部分中甲基的位置来增强其镇痛特性 (Ukrainets、Gorokhova、Sydorenko 和 Taran,2015).

合成以获得镇痛特性

另一项研究合成了 N-(苄基)-2-羟基-9-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺。该结构通过元素分析和 NMR 1H 光谱得到证实,并使用“乙酸扭体”模型研究了它们的镇痛特性 (Ukrainets、Alexeeva、Davydenko 和 Grinenko,2015).

与 DNA 的相互作用

一项关于 2-甲基-3-氯-9-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶盐酸盐(一种合成生物活性化合物的重要中间体)的研究表明,它可以通过结合模式与 DNA 发生潜在相互作用 (Zhang、Huang、Cai、Xu 和 Sun,2013).

抗病毒活性

研究了 2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸的二烷基氨基烷基酰胺作为潜在抗病毒剂的合成。研究了它们与疱疹病毒和冠状病毒相关的结构和抗病毒活性 (Ukrainets、Bereznyakova 和 Turaibei,2008).

合成以获得抗动脉粥样硬化作用

一项研究描述了 9-取代吡啶并[1,2-a]嘧啶的合成及其抗动脉粥样硬化作用。特别是其中一种化合物表现出良好的效果 (Hermecz、Meszaros、Vasvári-Debreczy、Horváth、Virág 和 Sipos,1980).

为治疗候选药物轻松合成

一项研究专注于合成具有嘧啶成分的酰肼-腙,以便可能开发为治疗候选药物。这些化合物可能对抗疟疾活性研究很有希望 (Ajani、Owolabi、Jolayemi、Audu 和 Ogunleye,2019).

未来方向

属性

IUPAC Name |

2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-8(13)12-4-2-3-7(10(14)15)9(12)11-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVRHHMREUOGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491812 |

Source

|

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

CAS RN |

57073-56-0 |

Source

|

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57073-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

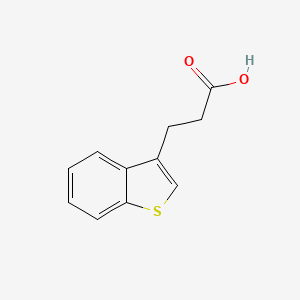

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

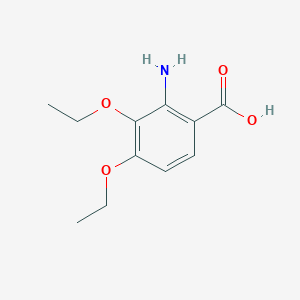

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

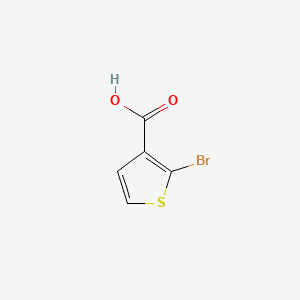

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)